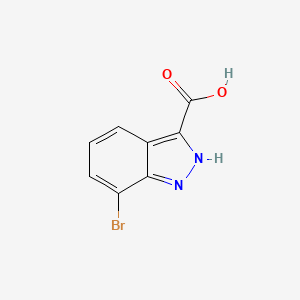

7-Bromo-1H-indazole-3-carboxylic acid

Descripción general

Descripción

7-Bromo-1H-indazole-3-carboxylic acid is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position of the indazole ring, and a carboxylic acid group at the 3rd position. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with indazole or its derivatives as the starting material.

Bromination: The indazole ring is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Carboxylation: The brominated indazole is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved using reagents like carbon dioxide under high pressure and temperature, or by using carboxylating agents such as formic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Indazole-3-carboxylic acid derivatives with higher oxidation states.

Reduction Products: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.

Substitution Products: Substituted indazoles with various functional groups at the 7th position.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

7-Bromo-1H-indazole-3-carboxylic acid plays a significant role as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its utility in developing anti-cancer and anti-inflammatory agents. The compound's structure allows for modifications that enhance the biological activity of potential drug candidates.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives that showed promising activity against breast cancer cells, suggesting a pathway for future drug development .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. Its ability to bind to specific biological targets provides insights into metabolic pathways and therapeutic targets.

Example: Enzyme Inhibitors

A study focused on the inhibition of certain kinases found that derivatives of this compound could effectively block enzymatic activity, leading to decreased proliferation of cancer cells . These findings underscore its potential as a scaffold for designing new inhibitors.

Material Science

Advanced Materials Development

The compound is explored for its properties in creating advanced materials such as polymers and coatings. Its unique chemical functionalities enable the development of materials with tailored properties for specific applications.

Application Example: Coatings

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance coatings .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is used to formulate agrochemicals, improving the efficacy and stability of pesticides and herbicides. Its structural characteristics contribute to enhanced activity against pests while minimizing environmental impact.

Study on Pesticide Efficacy

A recent study demonstrated that formulations containing this compound exhibited increased pest control efficacy compared to traditional compounds, highlighting its potential in sustainable agriculture practices .

Analytical Chemistry

Standard in Chromatographic Methods

In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its well-defined chemical properties allow researchers to quantify complex mixtures accurately.

Use in Method Development

Researchers have utilized this compound in developing high-performance liquid chromatography (HPLC) methods for analyzing biological samples, ensuring accurate detection of active compounds in various formulations .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 7-Bromo-1H-indazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the biological context and the derivatives formed from this compound.

Comparación Con Compuestos Similares

7-Bromo-1H-indazole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a methyl group at the 1st position.

7-Bromo-2H-indazole-3-carboxylic acid: Different isomer with the bromine atom at the 7th position of the 2H-indazole ring.

7-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position.

Actividad Biológica

7-Bromo-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom enhances its reactivity, making it a valuable building block for synthesizing various bioactive molecules. The compound features an indazole ring structure that is known for its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:

- HL60 (acute myeloid leukemia)

- HCT116 (colorectal cancer)

In vitro studies indicate that this compound exhibits cytotoxicity with IC50 values in the nanomolar range, suggesting potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, it selectively inhibits CDK2 and MEK1, among others .

- Receptor Binding : It interacts with specific receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells .

Case Studies

- Antitumor Activity : A study evaluated the effects of this compound on tumor growth in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit NADPH oxidase, an enzyme involved in oxidative stress and inflammation. The findings indicated that it effectively reduced enzyme activity, suggesting implications for treating inflammatory diseases .

Applications in Research

This compound serves as a key intermediate in pharmaceutical development. Its applications include:

- Synthesis of Anticancer Agents : It is utilized to develop novel compounds aimed at targeting specific cancer pathways.

- Biochemical Research : The compound aids in elucidating biological pathways through enzyme inhibition studies and receptor interaction analyses .

Comparative Analysis

The biological activity of this compound can be compared with other indazole derivatives:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | <10 | Anticancer activity |

| 1H-Indazole-3-carboxylic acid | >100 | Limited anticancer activity |

| Ethyl 7-bromo-1H-indazole-3-carboxylate | 50 | Moderate anticancer activity |

This table illustrates that this compound possesses superior potency compared to related compounds.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions, depending on reaction conditions.

Key Findings :

-

Bromine substitution is regioselective due to electron-withdrawing effects of the carboxylic acid group, favoring reactions at the 7-position .

-

Pd-catalyzed couplings enable the introduction of aromatic rings for targeted biological activity .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-derived reactions, forming esters, amides, or anhydrides.

Mechanistic Insights :

-

Esterification typically uses acid catalysis or carbodiimide coupling agents to activate the carboxylic acid.

-

Decarboxylation proceeds via radical intermediates under high-temperature conditions, yielding the parent indazole scaffold.

Heterocycle Modifications

The indazole core undergoes further functionalization at nitrogen or adjacent carbon atoms.

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .

-

Outcome : Selective alkylation at the 1-position to form 1-alkyl-7-bromoindazole-3-carboxylic acids .

Electrophilic Aromatic Substitution (EAS)

-

Limited reactivity due to electron-deficient aromatic ring. Nitration or sulfonation requires harsh conditions (HNO₃/H₂SO₄, 50°C).

Cross-Coupling Reactions

Beyond Suzuki couplings, the bromine atom participates in:

Propiedades

IUPAC Name |

7-bromo-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652946 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-71-7 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.